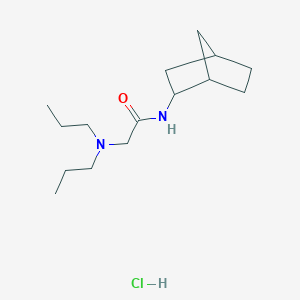
2-(Dipropylamino)-N-(2-norbornanyl)acetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dipropylamino)-N-(2-norbornanyl)acetamide hydrochloride is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. It is a synthetic compound that is commonly referred to as DPNA. DPNA hydrochloride is a white crystalline powder that is soluble in water and has a molecular weight of 307.85 g/mol.
Mecanismo De Acción
The mechanism of action of DPNA hydrochloride is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and acetylcholine. DPNA hydrochloride has also been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Efectos Bioquímicos Y Fisiológicos
DPNA hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. DPNA hydrochloride has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPNA hydrochloride has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It is also relatively stable, which makes it suitable for long-term storage. However, DPNA hydrochloride has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several potential future directions for research on DPNA hydrochloride. One area of research is the development of new therapeutic applications for DPNA hydrochloride. For example, it could be investigated as a potential treatment for other neurological disorders such as Huntington's disease or multiple sclerosis. Another area of research is the development of new synthesis methods for DPNA hydrochloride, which could improve its efficiency and reduce its cost. Finally, further research is needed to fully understand the mechanism of action of DPNA hydrochloride, which could lead to the development of more targeted and effective therapies.
Métodos De Síntesis
DPNA hydrochloride is synthesized using a multi-step process, which involves the reaction of norbornene with acetic anhydride to form norbornyl acetate. The norbornyl acetate is then reacted with dipropylamine in the presence of a catalyst to form DPNA. The final step involves the addition of hydrochloric acid to the DPNA to form DPNA hydrochloride.
Aplicaciones Científicas De Investigación
DPNA hydrochloride has been extensively studied for its potential therapeutic applications in various fields. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. DPNA hydrochloride has also been investigated for its potential use in treating neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propiedades
Número CAS |
101651-30-3 |
|---|---|
Nombre del producto |
2-(Dipropylamino)-N-(2-norbornanyl)acetamide hydrochloride |
Fórmula molecular |
C15H29ClN2O |
Peso molecular |
288.85 g/mol |
Nombre IUPAC |
N-(2-bicyclo[2.2.1]heptanyl)-2-(dipropylamino)acetamide;hydrochloride |
InChI |
InChI=1S/C15H28N2O.ClH/c1-3-7-17(8-4-2)11-15(18)16-14-10-12-5-6-13(14)9-12;/h12-14H,3-11H2,1-2H3,(H,16,18);1H |
Clave InChI |
ZMPTXXQGUJHLGM-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)CC(=O)NC1CC2CCC1C2.Cl |
SMILES canónico |
CCCN(CCC)CC(=O)NC1CC2CCC1C2.Cl |
Sinónimos |
2-(dipropylamino)-N-norbornan-2-yl-acetamide hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





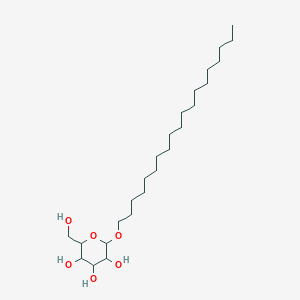
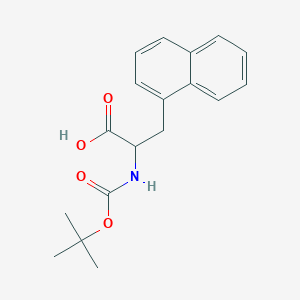
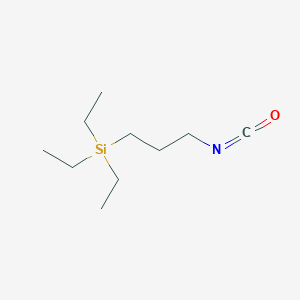
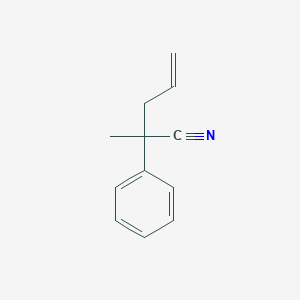
![[1,1'-Biphenyl]-3-ylhydrazine hydrochloride](/img/structure/B8874.png)
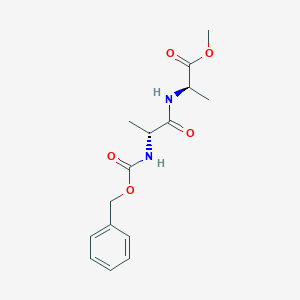
![Ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate](/img/structure/B8876.png)
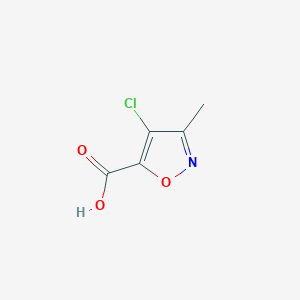
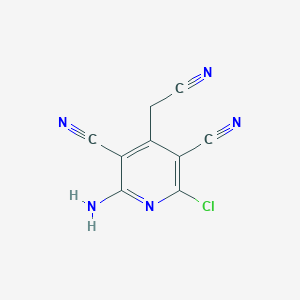
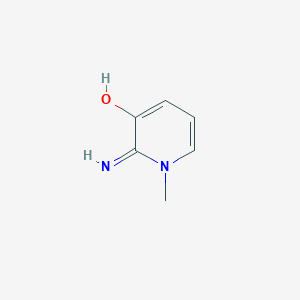
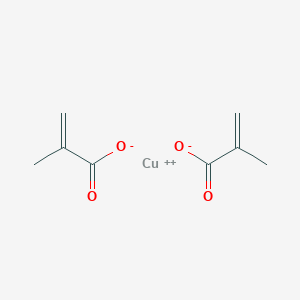
![1-(4-Ethylcyclohexyl)-4-[4-(4-methylcyclohexyl)phenyl]benzene](/img/structure/B8883.png)